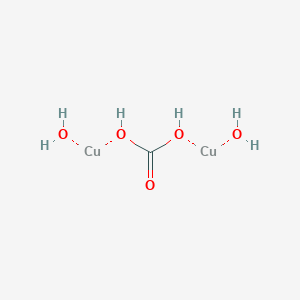
Malachite (Cu2(CO3)(OH)2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Malachite (Cu2(CO3)(OH)2) is a green mineral that is commonly used in jewelry and decorative art. However, it also has significant scientific research applications due to its unique properties. In
作用机制
The mechanism of action of malachite is not fully understood. However, it is believed that the copper ions in malachite may play a role in its antimicrobial properties. The green color of malachite is due to the presence of copper ions, which can act as a catalyst in chemical reactions.
Biochemical and Physiological Effects:
Malachite has been shown to have a range of biochemical and physiological effects. It has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, malachite has been found to have antimicrobial properties, which can help to fight against bacterial and fungal infections.
实验室实验的优点和局限性
One advantage of using malachite in lab experiments is its unique properties, which can make it useful in a variety of research areas. Additionally, malachite is relatively inexpensive and easy to obtain, making it a popular choice for many researchers. However, there are also limitations to using malachite in lab experiments. For example, malachite may not be suitable for certain types of experiments due to its chemical properties.
未来方向
There are many potential future directions for malachite research. One area of interest is the use of malachite in medicine, particularly for its antimicrobial and antioxidant properties. Additionally, malachite may have potential applications in the field of catalysis, as well as in the development of new electronic devices. Further research is needed to fully understand the potential applications of malachite in these areas.
合成方法
Malachite can be synthesized through a process called precipitation. This involves mixing copper sulfate with sodium carbonate in water, which results in the formation of malachite crystals. Other methods of synthesis include hydrothermal synthesis and solvothermal synthesis.
科学研究应用
Malachite has been studied extensively in various scientific fields due to its unique chemical and physical properties. It has been used as a catalyst in chemical reactions, as a pigment in art, and as a material for electronic devices. Additionally, malachite has been studied for its potential use in medicine due to its antimicrobial and antioxidant properties.
属性
CAS 编号 |
1319-53-5 |
|---|---|
产品名称 |
Malachite (Cu2(CO3)(OH)2) |
分子式 |
CH6Cu2O5 |
分子量 |
225.15 g/mol |
IUPAC 名称 |
carbonic acid;copper;dihydrate |
InChI |
InChI=1S/CH2O3.2Cu.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2 |
InChI 键 |
CKOFTLIGGWQUIB-UHFFFAOYSA-N |
SMILES |
C(=O)(O)O.O.O.[Cu].[Cu] |
规范 SMILES |
C(=O)(O)O.O.O.[Cu].[Cu] |
其他 CAS 编号 |
12069-69-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolan-5-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B224098.png)
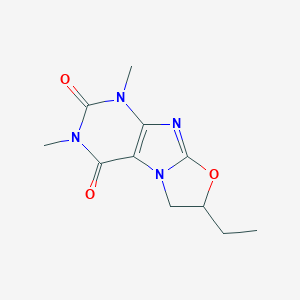
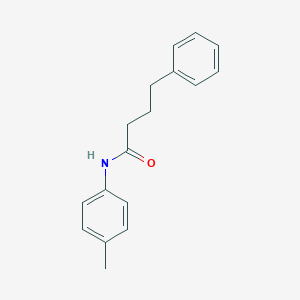
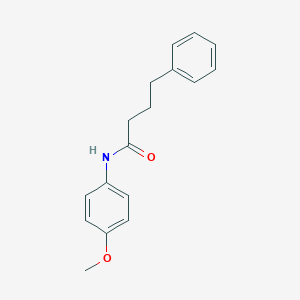
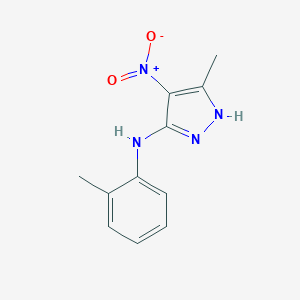
![2-(4-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B224115.png)
![Anilino[2-(benzyloxy)phenyl]acetonitrile](/img/structure/B224116.png)
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
![2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide](/img/structure/B224121.png)
![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)
![2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B224125.png)